Lipophilicity Shift Relative to Allopurinol: cLogP Differential of 2.60 Units Drives Membrane Permeability
The target compound exhibits a computed cLogP of 2.05, compared to allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the unsubstituted parent scaffold), which has an experimentally measured LogP of -0.55 [1][2]. This 2.60 log unit difference represents an approximately 400-fold increase in octanol-water partition coefficient, translating to substantially enhanced passive membrane permeability. For context, the cLogP of 2.05 places the target compound within the optimal range (1–3) for CNS-capable small molecules, whereas allopurinol's LogP of -0.55 necessitates active transport mechanisms for cellular uptake [3]. The 3-chloro-4-methylphenyl group is the primary driver of this shift, as the pyrazolo[3,4-d]pyrimidin-4-one core itself contributes minimal lipophilicity.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.05 (computed, Sildrug Database) |
| Comparator Or Baseline | Allopurinol: experimental LogP = -0.55 (PubChem, multiple sources) |
| Quantified Difference | ΔLogP = 2.60 (~400-fold increased partition coefficient) |
| Conditions | Computed cLogP vs. experimentally measured LogP; octanol-water partition |
Why This Matters
For procurement decisions, the 400-fold lipophilicity differential means the target compound is suitable for cell-permeable probe design whereas allopurinol is not, making them non-interchangeable despite sharing the same core scaffold.
- [1] Sildrug Database, Entry EOS54762. cLogP = 2.05. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS54762/ View Source
- [2] PubChem/QSAR Database. Allopurinol experimental LogP = -0.55. Available at: https://www.qsardb.org/ View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Optimal CNS drug cLogP range: 1–3. View Source
